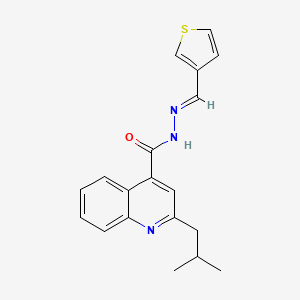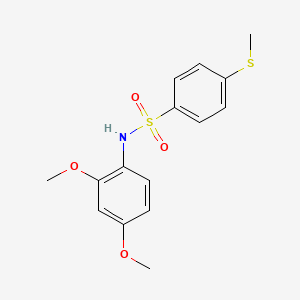
N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide, also known as DMTS, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (-SO2NH2). DMTS has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been found to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its potential as a therapeutic agent in various diseases. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties, which may be useful in the development of new treatments for these diseases. However, one limitation of using N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its potential toxicity. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been found to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail. Additionally, research could be done to determine the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide for therapeutic use. Finally, research could be done to develop new derivatives of N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide with improved therapeutic properties.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide can be synthesized by the reaction of 2,4-dimethoxyaniline with methylthioaniline in the presence of a sulfonating agent such as sulfuric acid. The reaction yields N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases. Research has shown that N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-19-11-4-9-14(15(10-11)20-2)16-22(17,18)13-7-5-12(21-3)6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGIFHWLWNVQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

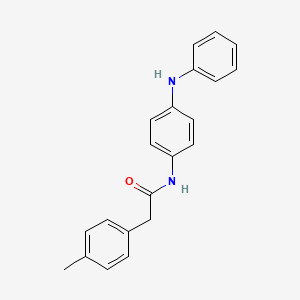
![ethyl 4-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B5851071.png)


![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)
![N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5851097.png)
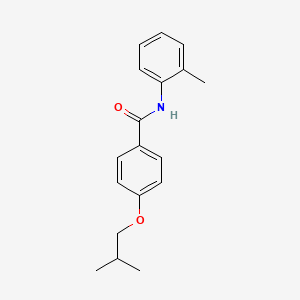
![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)
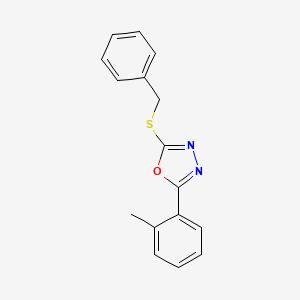
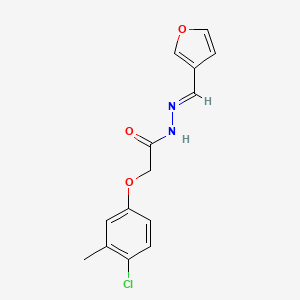
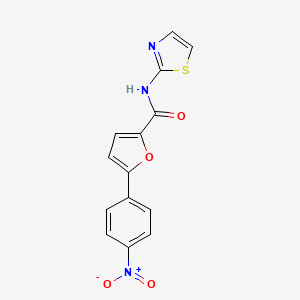
![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)
